molecular formula C28H38N4O6 B3025834 L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine CAS No. 2393866-06-1

L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine

Cat. No. B3025834
CAS RN: 2393866-06-1
M. Wt: 526.6 g/mol
InChI Key: LUVNTPPXXIXEDW-UARRHKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine (PVVY) is a small molecule peptide composed of four amino acids, phenylalanine, valine, valine, and tyrosine. PVVY is a synthetic peptide that has been studied for its potential therapeutic applications in a variety of medical conditions. PVVY has been studied for its ability to modulate the activity of various enzymes and receptors, and has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Organic Solar Cells

Overview: Blade-coating, a technique known for its low material waste, high crystallinity, roll-to-roll compatibility, and continuous processing, has found significant application in large-area organic solar cells . Here’s what you need to know:

Blade-Coating Technique:
Active Layer Preparation:
Interface Layer and Electrodes:
Future Prospects:

Opioid Agonists

Background:
  • It was isolated from an Australian estuarine strain of Penicillium sp. MST-MF667 .
μ-Opioid Agonist Activity:

Single-Crystal Turbine Blades

Casting Techniques:

Mechanism of Action

Target of Action:

Bilaid B primarily interacts with the μ-opioid receptor (μ-OR). This receptor is a G protein-coupled receptor (GPCR) found in the central nervous system (CNS) and peripheral tissues. Its role is to modulate pain perception, mood, and other physiological processes .

Mode of Action:

Biochemical Pathways:

Pharmacokinetics (ADME Properties):

Action Environment:

properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-19-10-12-20(33)13-11-19)32-27(36)24(17(3)4)31-25(34)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVNTPPXXIXEDW-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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